2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049718-57-1
VCID: VC21330875
InChI: InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-7-5-6-8-11(10)14;/h5-9,15H,1-4H3;1H
SMILES: CC(C(=O)C1=CC=CC=C1Cl)NC(C)(C)C.Cl
Molecular Formula: C13H19Cl2NO
Molecular Weight: 276.2 g/mol

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride

CAS No.: 1049718-57-1

Cat. No.: VC21330875

Molecular Formula: C13H19Cl2NO

Molecular Weight: 276.2 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride - 1049718-57-1

CAS No. 1049718-57-1
Molecular Formula C13H19Cl2NO
Molecular Weight 276.2 g/mol
IUPAC Name 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one;hydrochloride
Standard InChI InChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-7-5-6-8-11(10)14;/h5-9,15H,1-4H3;1H
Standard InChI Key PYZQPDKRPYOMAL-UHFFFAOYSA-N
SMILES CC(C(=O)C1=CC=CC=C1Cl)NC(C)(C)C.Cl
Canonical SMILES CC(C(=O)C1=CC=CC=C1Cl)NC(C)(C)C.Cl

Chemical Structure and Properties

Basic Information

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride possesses distinct identifiers and nomenclature that precisely characterize its chemical identity. The following table summarizes this essential information:

ParameterValue
CAS Number1049718-57-1
Molecular FormulaC₁₃H₁₉Cl₂NO
IUPAC Name2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-one;hydrochloride
Synonyms2-(TERT-BUTYLAMINO)-2'-CHLOROPROPIOPHENONE HYDROCHLORIDE, 3-Deschloro-2-chloro Bupropion Hydrochloride
Molecular Weight276.20 g/mol
InChI KeyPYZQPDKRPYOMAL-UHFFFAOYSA-N
DSSTOX Substance IDDTXSID40388713

The compound's parent structure without the hydrochloride salt (free base) has the CAS number 1049974-40-4 and a molecular weight of 239.74 g/mol .

Physical and Chemical Properties

The physical and chemical properties of 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride significantly influence its behavior in various environments and applications:

PropertyValue
Physical AppearanceCrystalline solid
Melting Point222°C
SolubilitySoluble in water (enhanced by hydrochloride salt formation), methanol, and ethanol
Partition Coefficient (logP)Information not available in provided sources
pKaInformation not available in provided sources
StabilitySensitive to heat and light

The compound's hydrochloride salt form enhances its water solubility compared to the free base, making it more suitable for various research applications that require aqueous solutions. This property is particularly important in pharmaceutical research, where water solubility often determines the viability of drug candidates .

Synthesis and Preparation

Synthetic Routes

The synthesis of 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride typically involves a multi-step process, drawing similarities to the synthesis of related compounds. While specific methods for the 2-chlorophenyl analog are less documented than the 3-chlorophenyl version, the synthesis generally follows these key steps:

  • Preparation of 2-chlorophenylpropanone: This is typically achieved through Friedel-Crafts acylation of chlorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Bromination reaction: The resulting 2-chlorophenylpropanone undergoes α-bromination to form 2-bromo-1-(2-chlorophenyl)propan-1-one. This reaction usually employs bromine in an appropriate solvent, with careful temperature control to prevent over-bromination.

  • Amination reaction: The brominated intermediate is then reacted with tert-butylamine, typically in acetonitrile or similar solvents at elevated temperatures, to introduce the tert-butylamino group.

  • Salt formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent, followed by isolation through filtration and drying .

A study on the synthesis of the related 3-chlorophenyl analog (bupropion) demonstrates that the reaction of 2-bromo-1-(3-chlorophenyl)propan-1-one with tert-butylamine in acetonitrile at 95°C for 4 hours produces good yields. Similar conditions would likely be applicable to the 2-chlorophenyl analog with appropriate adjustments .

Industrial Production Methods

Industrial-scale production of 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride would incorporate several optimizations beyond laboratory-scale synthesis:

  • Controlled reaction conditions: Precise temperature control, optimized reagent ratios, and careful monitoring of reaction progress to maximize yield and purity.

  • Purification techniques: Implementation of efficient purification methods such as recrystallization or chromatography, tailored to large-scale operations.

  • Quality control measures: Rigorous analytical testing using high-performance liquid chromatography (HPLC) and other techniques to ensure consistent purity of ≥98.0%, as specified by suppliers .

  • Flow chemistry: Continuous flow processes may be employed for more efficient and controlled production, as demonstrated in research on related compounds .

  • Environmental considerations: Optimization of solvent use and implementation of green chemistry principles to minimize environmental impact.

The industrial synthesis would likely follow similar chemical pathways to the laboratory-scale processes but with adaptations for scale, safety, and economic efficiency.

Chemical Reactions

Types of Reactions

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride can participate in various chemical reactions due to its functional groups:

  • Acid-Base Reactions: The amine group can participate in acid-base reactions, and the hydrochloride salt can be converted back to the free base in basic conditions.

  • Oxidation Reactions: The ketone moiety can undergo oxidation to form corresponding carboxylic acids.

  • Reduction Reactions: The ketone group can be reduced to form the corresponding alcohol, 2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-ol.

  • Nucleophilic Substitution: The chlorine on the phenyl ring can potentially undergo nucleophilic aromatic substitution reactions under appropriate conditions.

  • Stereochemical Considerations: The molecule contains a stereogenic center at the carbon bearing the tert-butylamino group, allowing for potential stereochemical studies and separation of enantiomers .

Common Reagents and Conditions

Various reagents and conditions are used in reactions involving 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride:

Reaction TypeCommon ReagentsTypical ConditionsExpected Products
ReductionNaBH₄, LiAlH₄Cold conditions, aprotic solvents2-(tert-butylamino)-1-(2-chlorophenyl)propan-1-ol
OxidationKMnO₄, CrO₃Aqueous or acidic conditionsCorresponding carboxylic acids or derivatives
Base-catalyzed reactionsNaOH, K₂CO₃Aqueous or alcoholic solutionsFree base form (non-hydrochloride)
Nucleophilic substitutionMethoxide, ethoxidePolar aprotic solvents, elevated temperaturesSubstituted products at the chlorophenyl position

The reactivity of this compound is influenced by both the chlorine's position on the phenyl ring (ortho position) and the presence of the tert-butylamino group, which can affect the electronic and steric properties of the molecule .

Research Applications

Pharmaceutical Research

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride has several important applications in pharmaceutical research:

  • Reference Standard: It serves as an analytical reference standard for identification, purity assessment, and quality control in pharmaceutical analysis, particularly for bupropion-related compounds .

  • Structure-Activity Relationship Studies: The compound is valuable in structure-activity relationship (SAR) studies exploring how the position of the chlorine atom on the phenyl ring affects biological activity, receptor binding, and pharmacological properties .

  • Impurity Profiling: It is used as a known impurity or related compound standard in the development and validation of analytical methods for bupropion hydrochloride and its formulations .

  • Metabolite Studies: The compound may be used in metabolic studies to understand the biotransformation pathways of related drugs .

Chemical Synthesis

In chemical synthesis, this compound serves various functions:

  • Intermediate Compound: It can serve as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.

  • Catalyst Precursor: The compound's structure makes it a potential precursor for specialized catalysts in organic synthesis.

  • Method Development: It is used in the development and validation of new synthetic methodologies, particularly those involving amino ketones or related structural motifs .

Biological Studies

The compound has potential applications in biological research, although specific studies on the 2-chlorophenyl analog are less documented than those on bupropion hydrochloride:

  • Receptor Binding Studies: Investigation of interactions with neurotransmitter systems, particularly comparing the binding profiles with other bupropion analogs to understand structural determinants of receptor selectivity.

  • Comparative Pharmacology: Studies comparing the biological effects of various structural isomers to elucidate the importance of chlorine positioning in biological activity.

  • Neurochemical Research: Exploration of effects on neurotransmitter levels and neuronal function, potentially differing from the established effects of bupropion hydrochloride due to the different chlorine position .

Comparison with Related Compounds

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride can be compared with structurally similar compounds to understand its unique characteristics:

CompoundCAS NumberKey Structural DifferenceNotable Properties
2-(Tert-butylamino)-1-(3-chlorophenyl)propan-1-one hydrochloride (Bupropion HCl)31677-93-7Chlorine at meta position (3-position)Established antidepressant, FDA-approved medication
2-(Tert-butylamino)-1-(4-chlorophenyl)propan-1-one hydrochlorideN/AChlorine at para position (4-position)Less documented than meta and ortho analogs
2-(Tert-butylamino)-1-(3-bromophenyl)propan-1-one hydrochloride1049718-43-5Bromine instead of chlorine, at meta positionReferenced as Bupropion USP Related Compound B
1-(3-Chlorophenyl)-2-hydroxypropan-1-one152943-33-4Contains hydroxyl group instead of tert-butylamino groupReferenced as Bupropion USP Related Compound C

The ortho-positioning of the chlorine in 2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride likely influences its chemical reactivity and potential biological activity compared to its isomers. This positioning can affect electron distribution, steric hindrance, and intermolecular interactions, potentially resulting in different pharmacological properties than the meta-chlorophenyl version (bupropion hydrochloride) .

2-(Tert-butylamino)-1-(2-chlorophenyl)propan-1-one hydrochloride represents an important chemical entity with significant applications in pharmaceutical research and chemical synthesis. Its structural relationship to bupropion hydrochloride, distinguished by the ortho-positioning of the chlorine atom on the phenyl ring, makes it valuable for structure-activity relationship studies and as an analytical reference standard.

The compound's synthesis follows established pathways for amino ketones, involving key steps such as Friedel-Crafts acylation, bromination, amination, and salt formation. Its chemical reactivity is defined by its functional groups, particularly the ketone moiety and the tert-butylamino group, allowing for various transformations including reduction, oxidation, and nucleophilic substitution reactions.

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